1-Bromo-4-chlorobutane
CAS No.: 6940-78-9
Cat. No.: VC21065481
Molecular Formula: C4H8BrCl
Molecular Weight: 171.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6940-78-9 |
|---|---|
| Molecular Formula | C4H8BrCl |
| Molecular Weight | 171.46 g/mol |
| IUPAC Name | 1-bromo-4-chlorobutane |
| Standard InChI | InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2 |
| Standard InChI Key | NIDSRGCVYOEDFW-UHFFFAOYSA-N |
| SMILES | C(CCBr)CCl |
| Canonical SMILES | C(CCBr)CCl |
| Boiling Point | 175.0 °C |
Introduction
Chemical Identity and Nomenclature
1-Bromo-4-chlorobutane is an organic compound with a linear carbon chain structure featuring terminal bromine and chlorine atoms. It belongs to the class of dihalogenated alkanes or specifically α,ω-bromochloroalkanes .
Identification and Alternative Nomenclature
The compound is identified by several systematic and common names across chemical databases and literature. The following table presents the key identifiers:
| Parameter | Information |
|---|---|
| IUPAC Name | 1-Bromo-4-chlorobutane |
| CAS Registry Number | 6940-78-9 |
| Molecular Formula | C₄H₈BrCl |
| Molecular Weight | 171.46 g/mol |
| EINECS Number | 230-089-3 |
| MDL Number | MFCD00001010 |
| InChI Key | NIDSRGCVYOEDFW-UHFFFAOYSA-N |
| PubChem CID | 81364 |
Several synonyms are commonly used in the scientific literature and commercial contexts for this compound:
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4-Bromobutyl chloride
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4-Chlorobutyl bromide
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Tetramethylene chlorobromide
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1-Chloro-4-bromobutane
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4-Bromo-1-chlorobutane
Physical and Chemical Properties
1-Bromo-4-chlorobutane possesses distinctive physical and chemical characteristics that determine its behavior in various applications and reactions.
Physical Properties
The compound exists as a clear colorless to almost colorless liquid at standard temperature and pressure. Its physical properties are summarized in the following table:
The compound demonstrates limited solubility in water but is miscible with most organic solvents, which is consistent with its moderately lipophilic nature as indicated by its LogP value of 2.52 .
Molecular Structure
1-Bromo-4-chlorobutane has a linear structural arrangement with four carbon atoms forming the backbone. The terminal carbons bear the halogen atoms - bromine at C-1 and chlorine at C-4. The molecular structure can be represented by the SMILES notation: C(CCBr)CCl .
The compound belongs to the point group C₁, indicating no symmetry elements other than the identity element. The carbon-carbon bonds exhibit the standard sp³ hybridization with tetrahedral geometry around each carbon atom. The carbon-halogen bonds are polarized due to the electronegativity differences between carbon and the respective halogen atoms, with the carbon-bromine bond being longer and less polar than the carbon-chlorine bond .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 1-bromo-4-chlorobutane, with varying degrees of efficiency and applicability to laboratory or industrial-scale production.
Laboratory Synthesis from Benzyloxyacetic Acid
One documented laboratory procedure involves the reaction of benzyloxyacetic acid with 1-bromo-3-chloropropane using strong base conditions. The detailed synthetic procedure is as follows:
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Preparation of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexane, 5.0 mL, 8.0 mmol) to a solution of diisopropylamine (1.1 mL, 8.0 mmol) in tetrahydrofuran (THF, 10 mL) at -30°C, with stirring for 30 minutes.
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Addition of a solution of benzyloxyacetic acid (0.60 g, 3.6 mmol) in THF (5 mL) to the LDA solution at -70°C, followed by stirring for 30 minutes.
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Addition of 1-bromo-3-chloropropane (3.6 mL, 36 mmol) at -70°C, with continued stirring for 30 minutes at that temperature, followed by 2 hours at room temperature.
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The reaction mixture is added to ice-cooled water, washed with ethyl acetate, and the aqueous layer is acidified to pH 3-4 with 6 M hydrochloric acid.
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Extraction with ethyl acetate, washing with saturated brine, drying over anhydrous magnesium sulfate, and solvent evaporation.
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Purification by silica gel column chromatography (hexane/ethyl acetate=100/0 - 50/50) yields 1-bromo-4-chlorobutane as a colorless oil with 32% yield .
Direct Preparation from Cyclic Ethers
A patented industrial method describes the direct preparation of α,ω-bromochloroalkanes (including 1-bromo-4-chlorobutane) from cyclic ethers. This process involves:
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Hydrochlorination of a cyclic ether (such as tetrahydrofuran for 1-bromo-4-chlorobutane).
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The resultant phase is then reacted with at least one brominating agent.
The patent describes this as a more efficient method for industrial-scale production, with improved yields and reduced environmental impact compared to traditional methods .
Applications and Uses
1-Bromo-4-chlorobutane serves as a versatile building block in organic synthesis and has found applications in various fields:
Pharmaceutical Intermediates
The compound is widely utilized as a key intermediate in the synthesis of pharmaceutical compounds. It has been specifically mentioned in literature related to the synthesis of Brexpiprazole, an atypical antipsychotic medication, where it serves as a precursor for Brexpiprazole Impurity 66 .
Research Applications
In academic research, 1-bromo-4-chlorobutane has been used in studies of chemical reaction mechanisms, particularly in investigations of:
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Solid-phase synthesis of C-terminal azapeptides
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Allosteric partial inhibition of monomeric proteases, including studies on sulfated coumarins that induce regulation of thrombin
Organic Synthesis
As a difunctional alkylating agent, the compound finds application in:
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Alkylation reactions where selective reactivity of the bromine over chlorine can be exploited
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Preparation of specialty polymers
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Synthesis of heterocyclic compounds through cyclization reactions
| Parameter | Classification |
|---|---|
| Symbol | GHS02 (Flammable) |
| Signal Word | Warning |
| Hazard Statements | H226 (Flammable liquid and vapor) |
| Hazard Codes | Xi: Irritant |
| Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system, and skin) |
| Safety Phrases | S23, S24/25, S37/39, S26 |
| RIDADR | UN 1993 3/PG 3 |
| WGK Germany | 3 (Severe hazard to waters) |
| Packaging Group | III |
| Hazard Class | 3 (Flammable liquid) |
Personal Protective Equipment
When handling 1-bromo-4-chlorobutane, the following personal protective equipment is recommended:
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Eye protection: Safety glasses or goggles
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Skin protection: Chemical-resistant gloves
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Respiratory protection: Half-mask respirator or multi-purpose combination respirator cartridge in areas with inadequate ventilation
Spectroscopic Characterization
Spectroscopic data provides valuable information for the identification and structural confirmation of 1-bromo-4-chlorobutane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy data for 1-bromo-4-chlorobutane are available in public databases. The ¹H NMR spectrum shows characteristic signals for the methylene protons adjacent to the halogen atoms, with those adjacent to bromine typically appearing at a higher chemical shift than those adjacent to chlorine. The ¹³C NMR spectrum shows four distinct carbon signals corresponding to the carbon atoms in the butane chain, with the carbon atoms attached to halogens appearing at characteristic downfield positions .
Infrared (IR) Spectroscopy
The infrared spectrum of 1-bromo-4-chlorobutane exhibits characteristic absorption bands for C-H stretching vibrations in the region of 2800-3000 cm⁻¹, as well as distinctive C-Br and C-Cl stretching vibrations in the fingerprint region. FTIR and vapor phase IR spectra are available in spectral databases for reference and identification purposes .
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) analysis of 1-bromo-4-chlorobutane shows a characteristic fragmentation pattern with molecular ion peaks reflecting the isotopic distribution of bromine and chlorine. The presence of both halogens creates a distinctive isotope pattern that aids in identification .
| Supplier | Purity | Package Sizes | Additional Information |
|---|---|---|---|
| Thermo Scientific Chemicals | 99% | 25g, 100g | Glass bottle packaging |
| TCI America | >99.0% (GC) | 25g, 500g | Colorless to almost colorless clear liquid |
| BeanTown Chemical | 99% | - | UN1993, Hazard Class 3, Packing Group III |
| Sigma-Aldrich | ≥97.0% (GC) | - | Liquid form |
| Avantor | 98.0% | - | Clear liquid |
| Ambeed | 97% | - | - |
Pricing for the compound varies by supplier, quantity, and purity, with prices ranging from approximately €52.86 for 25g to €148.74 for 100g (based on Thermo Scientific Chemicals pricing) .
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